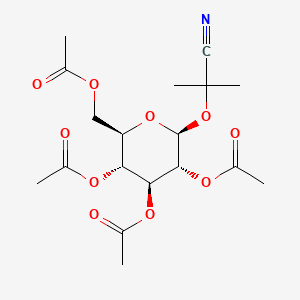
2,3,4,6-Tetra-O-acetyl Linamarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetra-O-acetyl Linamarin is a highly significant biomedicine compound . It has garnered immense attention in the realm of medical science for its remarkable efficacy in combating a wide spectrum of ailments . It demonstrates unparalleled potential, primarily witnessed in the realm of cancer and diabetes management .
Synthesis Analysis
A new complex of N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) thiocarbamic 2,4-dihydroxy benzoyl hydrazine monohydrate has been synthesized . The structure of this compound is determined by X-ray crystallography and TG/DTG . Another study mentions the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-acetyl Linamarin is C18H25NO10 . The compound crystallizes in the orthorhombic system, space group P43212, with cell dimensions of a = 12.0199 (7), b = 12.0199 (7), c = 38.877 (3) Å, V = 5616.9 (6) Å3 and Z = 8 . The hexopyranosyl ring adopts a 4C conformation .Chemical Reactions Analysis
The deacylation of glucose, galactose and mannose pentaacetates, galactose and mannose penta(3-bromo)benzoates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,6-Tetra-O-acetyl Linamarin is 415.39 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Activity
A series of thioureas containing pyrimidine and a D-glucose moiety were synthesized through the reaction between substituted 2-aminopyrimidines and tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate . These compounds were screened for their anticancer activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and lung adenocarcinoma (SK-LU-1) . Some compounds exhibited high potential inhibitory activity .
EGFR Inhibitory Activity
Some of the synthesized compounds exhibited Epidermal Growth Factor Receptor (EGFR) inhibitory activity . EGFR is a protein that plays a crucial role in the growth of cancer cells, and inhibiting its activity can help in the treatment of cancer .
VEGFR-2 Inhibitory Activity
The compounds also exhibited Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitory activity . VEGFR-2 is a protein that plays a key role in angiogenesis (the formation of new blood vessels), which is a critical process in the growth and spread of cancer .
Molecular Simulation
Molecular dynamics simulation in a water solvent system showed that the active interactions with these residues played an important role in stabilizing complex 7h / 4HJO in the active pocket . This suggests that “2,3,4,6-Tetra-O-acetyl Linamarin” could be used in the development of new drugs .
Proteomics Research
“2,3,4,6-Tetra-O-acetyl Linamarin” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Biomedicine Compound
“2,3,4,6-Tetra-O-acetyl Linamarin” is a highly significant biomedicine compound . It has garnered immense attention in the realm of medical science for its remarkable efficacy in combating a wide spectrum of ailments .
Mecanismo De Acción
Target of Action
2,3,4,6-Tetra-O-acetyl Linamarin is a highly significant biomedicine compound
Mode of Action
It is proposed that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on this oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known that glycoside-based molecules like 2,3,4,6-tetra-o-acetyl linamarin have shown promising antidiabetic potential . This suggests that it may affect pathways related to glucose metabolism and insulin regulation.
Pharmacokinetics
It is known that c-glycosyl compounds, which mimic o-glycosides structure like 2,3,4,6-tetra-o-acetyl linamarin, exhibit good features in terms of pharmacodynamics and pharmacokinetics .
Result of Action
2,3,4,6-Tetra-O-acetyl Linamarin has garnered immense attention in the realm of medical science for its remarkable efficacy in combating a wide spectrum of ailments . It imparts invaluable therapeutic effects, primarily witnessed in the realm of cancer and diabetes management .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere .
Safety and Hazards
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQBMQWABNFQQ-UUAJXVIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652677 |
Source


|
| Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66432-53-9 |
Source


|
| Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)
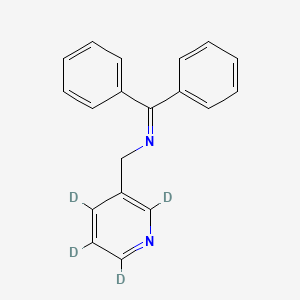


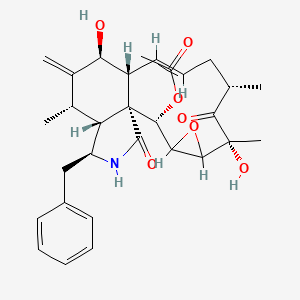
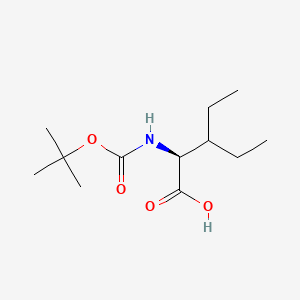
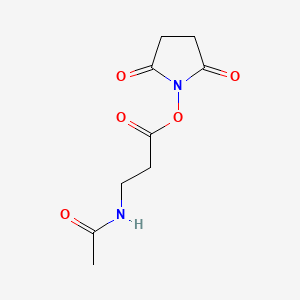


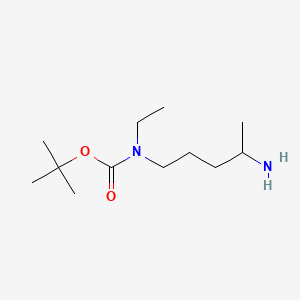
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)